3-(Trifluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
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Overview
Description
3-(Trifluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is a compound that features a trifluoromethyl group attached to an oxathiane ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide (CF3I) under photoredox catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using robust and scalable methods. For example, the use of trifluoromethyl copper(I) reagents or sodium trifluoroacetate as trifluoromethylation agents can be adapted for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted oxathiane derivatives .
Scientific Research Applications
3-(Trifluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s binding affinity and selectivity towards specific targets, thereby modulating its biological activity . The pathways involved may include inhibition of enzymes or receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Phenyl Compounds: These compounds also contain the trifluoromethyl group and exhibit similar properties in terms of electronegativity and reactivity.
Trifluoromethylated Pyridines: These compounds are used in similar applications and share the trifluoromethyl group’s influence on chemical properties.
Uniqueness
3-(Trifluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
652143-85-6 |
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Molecular Formula |
C5H7F3O3S |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)oxathiane 2,2-dioxide |
InChI |
InChI=1S/C5H7F3O3S/c6-5(7,8)4-2-1-3-11-12(4,9)10/h4H,1-3H2 |
InChI Key |
LJWWSGIXFLVXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)OC1)C(F)(F)F |
Origin of Product |
United States |
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